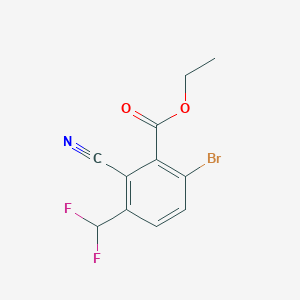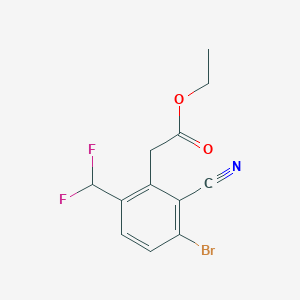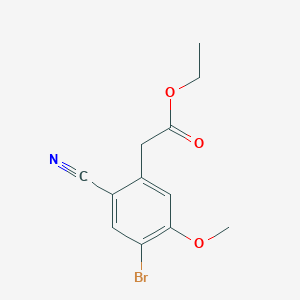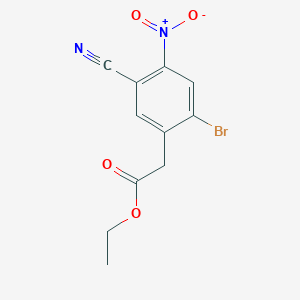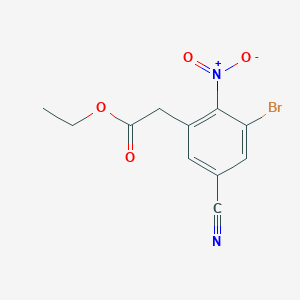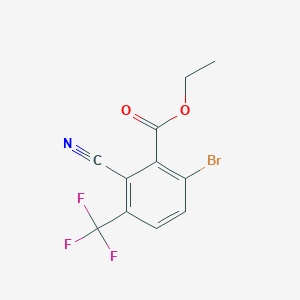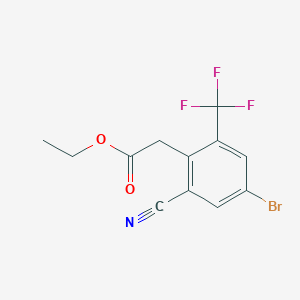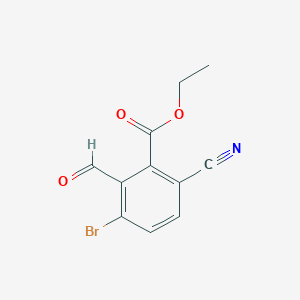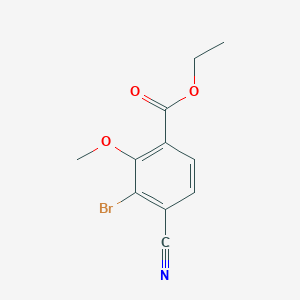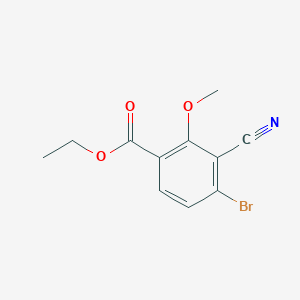![molecular formula C12H17NO B1414710 (Cyclopropylmethyl)[(2-methoxyphenyl)methyl]amine CAS No. 1019561-08-0](/img/structure/B1414710.png)
(Cyclopropylmethyl)[(2-methoxyphenyl)methyl]amine
Descripción general
Descripción
“(Cyclopropylmethyl)[(2-methoxyphenyl)methyl]amine” is a compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . It is used in scientific research for various purposes.
Molecular Structure Analysis
The IUPAC name of the compound is cyclopropyl-N-(4-methoxybenzyl)methanamine . The InChI code is 1S/C12H17NO/c1-14-12-6-4-11(5-7-12)9-13-8-10-2-3-10/h4-7,10,13H,2-3,8-9H2,1H3 .Aplicaciones Científicas De Investigación
Analgesic Activity Studies
Research has explored the analgesic (pain-relieving) properties of various compounds, including those related to (Cyclopropylmethyl)[(2-methoxyphenyl)methyl]amine. In a study by Jacoby et al. (1981), N-substituted derivatives, such as cyclopropylmethyl, were synthesized to evaluate their narcotic antagonist action and analgesic activity. The study found that while these compounds did not show significant morphine-like analgesic activity, they did possess some analgesic effects as measured by the acetic writhing assay (Jacoby, Boon, Darling, & Willette, 1981).
NK1 Receptor Antagonism
Another important area of research is the antagonism of the substance P (NK1) receptor. CP-96,345, a compound structurally similar to (Cyclopropylmethyl)[(2-methoxyphenyl)methyl]amine, was found to be a potent and selective NK1 antagonist. This compound inhibited substance P-induced responses, making it a potential tool for investigating the physiological properties of substance P and exploring its role in diseases (Snider et al., 1991).
Synthesis of Nonnarcotic Analgesic Agents
Further studies have focused on the synthesis of nonnarcotic analgesic agents. Epstein et al. (1981) synthesized a series of 1-aryl-3-azabicyclo[3.1.0]hexanes by reducing 1-arylcyclopropanedicarboximides. This series included compounds with the cyclopropylmethyl group, which demonstrated significant analgesic potency in various assays (Epstein et al., 1981).
Preparation of Chiral Intermediates
The preparation of key chiral intermediates for synthesizing specific receptor antagonists is another application. Parker et al. (2012) detailed the chemoenzymatic route to synthesize (S)-1-Cyclopropyl-2-methoxyethanamine, a critical intermediate for corticotropin-releasing factor-1 (CRF-1) receptor antagonists. This process involved several enzymatic steps and highlighted the importance of such compounds in synthesizing targeted receptor antagonists (Parker, Hanson, Goldberg, Tully, & Goswami, 2012).
Antiproliferative Activity
In the field of cancer research, compounds similar to (Cyclopropylmethyl)[(2-methoxyphenyl)methyl]amine have been synthesized and evaluated for their antiproliferative activity. Lu et al. (2021) synthesized a compound with significant inhibitory activity against various cancer cell lines, demonstrating the potential of such compounds in cancer treatment (Lu, Zhao, Sun, Ji, Huang, & Ge, 2021).
Propiedades
IUPAC Name |
1-cyclopropyl-N-[(2-methoxyphenyl)methyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-14-12-5-3-2-4-11(12)9-13-8-10-6-7-10/h2-5,10,13H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPAENXHTPNGHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Cyclopropylmethyl)[(2-methoxyphenyl)methyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




